1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one
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Overview
Description
1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one is a heterocyclic compound that features a fused ring system consisting of a dioxole ring and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-methylenedioxyaniline with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolo(4,5-f)benzothiazol-6-amine: Similar structure but with an amine group instead of a ketone.
1,3-Dioxolo(4,5-f)benzothiazole: Lacks the ketone group, affecting its reactivity and applications.
Uniqueness
1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one is unique due to its fused ring system and the presence of both oxygen and sulfur heteroatoms. This combination imparts distinct chemical properties, making it a versatile compound in various research and industrial applications .
Properties
CAS No. |
80689-18-5 |
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Molecular Formula |
C8H5NO3S |
Molecular Weight |
195.20 g/mol |
IUPAC Name |
7H-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-one |
InChI |
InChI=1S/C8H5NO3S/c10-8-9-4-1-5-6(12-3-11-5)2-7(4)13-8/h1-2H,3H2,(H,9,10) |
InChI Key |
KSHPCWFBCVSBBV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)NC(=O)S3 |
Origin of Product |
United States |
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